molecular formula C12H11F3N6O4 B5347018 2-{[(E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE

2-{[(E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE

Cat. No.: B5347018
M. Wt: 360.25 g/mol
InChI Key: BCUVBXYMPGCSHY-UHFFFAOYSA-N
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Description

2-{[(E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an amide group, and a trifluoromethoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials

    Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with nitriles under acidic or basic conditions. This step often requires careful control of temperature and pH to ensure high yields and purity.

    Introduction of Amide Group: The amide group is introduced through a condensation reaction between an amine and a carboxylic acid derivative, such as an acid chloride or an ester. This reaction is typically carried out in the presence of a coupling agent like EDCI or DCC.

    Attachment of Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be attached via a nucleophilic aromatic substitution reaction, where a nucleophile displaces a leaving group on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields, lower costs, and improved scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Coupling Agents: EDCI, DCC

    Solvents: Toluene, dichloromethane, chloroform

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

2-{[(E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

    Industrial Chemistry: The compound’s reactivity and functional groups make it useful in various industrial processes, including catalysis and the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-{[(E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
  • 3-Amino-4-azido-1,2,5-oxadiazole
  • 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan

Uniqueness

2-{[(E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is unique due to the presence of the trifluoromethoxyphenyl group, which imparts distinct electronic and steric properties. This makes the compound more versatile in its applications and interactions compared to other similar compounds.

Properties

IUPAC Name

2-[(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N6O4/c13-12(14,15)24-7-3-1-6(2-4-7)18-8(22)5-23-20-10(16)9-11(17)21-25-19-9/h1-4H,5H2,(H2,16,20)(H2,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUVBXYMPGCSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CON=C(C2=NON=C2N)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)CO/N=C(\C2=NON=C2N)/N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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